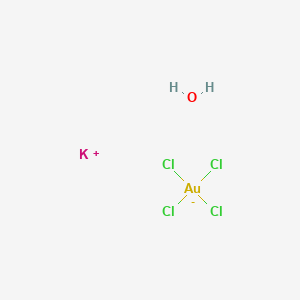

Potassium tetrachloroaurate(III) hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts . Additionally, it is used for the gold electroplating process .

Synthesis Analysis

Potassium tetrachloroaurate(III) hydrate is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes .Molecular Structure Analysis

The molecular formula of Potassium tetrachloroaurate(III) hydrate is AuCl4K . The InChI Key is IKHCGJWURGSQRT-UHFFFAOYSA-J . The SMILES representation is [K+].Cl [Au+3] (Cl) (Cl)Cl .Chemical Reactions Analysis

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts .Physical And Chemical Properties Analysis

Potassium tetrachloroaurate(III) hydrate appears as a yellow to orange powder . It is soluble in water and ethanol . The elemental analysis shows that it contains Gold, Au: 50.33-52.12% .科学的研究の応用

Chemical Synthesis and Structural Studies

- Potassium tetrachloroaurate(III) hydrate is utilized in novel strategies for chemical synthesis. For instance, it aids in the selective double insertion of isocyanides, enabling the efficient construction of complex polycyclic skeletons. This reaction exhibits unique characteristics, such as unexpected oxygen migration at lower temperatures (Tian et al., 2016).

- It is also used in the synthesis and characterization of gold(III) complexes. The reaction of potassium tetrachloroaurate(III) with other compounds, such as 2-pyridinecarboxaldehyde, has been extensively studied, leading to the formation of various gold(III) complexes. These complexes have been analyzed through crystal and molecular structures using X-ray methods (Bertolasi et al., 2003).

Photographic and Imaging Applications

- In the field of imaging technology, potassium tetrachloroaurate(III) has been explored for its properties in gold latensification solutions. It has been shown to produce photographic speeds comparable to traditional formulations containing potassium thiocyanate, offering an alternative method in photographic processing (Trettin & Spencer, 2002).

Nanoparticle Synthesis and Analysis

- This compound plays a significant role in the synthesis of gold nanoparticles. Studies have demonstrated the sonochemical reduction of gold(III) tetrachloroaurate(III) in aqueous solutions, leading to the formation of colloidal gold particles. The size and rate of formation of these nanoparticles can be controlled through various parameters, such as solution temperature and ultrasound intensity (Okitsu et al., 2002).

Nanopore Technology and Molecular Detection

- Potassium tetrachloroaurate(III) hydrate has been integrated into biological nanopores for single molecule chemistry investigations. It binds to specific residues in nanopores, enabling the discrimination between different biothiols. This application demonstrates the potential of using this compound in advanced molecular detection technologies (Cao et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

potassium;tetrachlorogold(1-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPYGKVUIFYCE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Au-](Cl)(Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachloroaurate(III) hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)